6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Synthesis of the pyridazine core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Coupling of the pyrazole and pyridazine rings: This step involves the formation of a bond between the pyrazole and pyridazine rings, often through a nucleophilic substitution reaction.
Introduction of the carboxamide group: The carboxamide group can be introduced via the reaction of the pyridazine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group or other functional groups, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the isopropylphenyl group.
N-(2-isopropylphenyl)pyridazine-3-carboxamide: Lacks the pyrazole ring.
6-(1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide: Lacks the methyl groups on the pyrazole ring.
Uniqueness
The presence of both the pyrazole and pyridazine rings, along with the isopropylphenyl and carboxamide groups, makes 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-isopropylphenyl)pyridazine-3-carboxamide unique. This combination of functional groups may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-propan-2-ylphenyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12(2)15-7-5-6-8-16(15)20-19(25)17-9-10-18(22-21-17)24-14(4)11-13(3)23-24/h5-12H,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBDLYJWZOVTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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